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Compound of Interest

Compound Name: SR1903

Cat. No.: B1193614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR1903 with other known inhibitors of its target

pathways, supported by experimental data. SR1903 is a dual-activity small molecule that

functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γ

(RORγ) and an agonist of the Liver X Receptor (LXR). This unique polypharmacology makes it

a compelling candidate for various therapeutic areas, including autoimmune diseases and

metabolic disorders.

Quantitative Data Comparison
The following tables summarize the in vitro potency of SR1903 in comparison to other known

modulators of RORγ and LXR. The data has been compiled from various sources, and direct

comparisons should be made with caution due to potential variations in experimental

conditions.

Table 1: Comparison of SR1903 with other RORγ Inverse Agonists
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Compound Target Assay Type IC50 (nM) Reference

SR1903 RORγ
Cell-based

Reporter Assay
~100 [1][2]

T0901317 RORγ Not Specified Ki ~51 [1]

VTP-43742 RORγ Not Specified Potent Inhibition [3]

TAK828F RORγ Not Specified Potent Inhibition [3]

GSK805 RORγ Not Specified Potent Inhibition [3]

SR2211 RORγ Not Specified Potent Inhibition [3]

XY018 RORγ Not Specified Potent Inhibition [3]

Table 2: Comparison of SR1903 with other LXR Agonists

Compound Target Assay Type EC50 (nM) Reference

SR1903 LXR -
Agonist activity

confirmed
[1][2]

T0901317 LXRα / LXRβ
Cell-based

transactivation
~20-50 [1]

GW3965 LXRα / LXRβ Not Specified - [4][5][6]

GSK3987 LXRα / LXRβ
Cell-based

transactivation
~40-50 [1]

LXR-623 LXRα / LXRβ
Cell-based

transactivation

6660 (LXRα),

3670 (LXRβ)

AZ876 LXRα / LXRβ Not Specified Partial Agonist

Table 3: Activity of SR1903 on PPARγ
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Compound Target Assay Type IC50 (nM) Note

SR1903 PPARγ -
Binds but does

not activate
[1][2]

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of RORγ and LXR and the points of

intervention for SR1903 and comparable inhibitors.
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Caption: RORγ signaling pathway and points of inhibition.
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LXR Signaling Pathway and Activation
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Caption: LXR signaling pathway and points of activation.

Experimental Protocols
Detailed methodologies for key assays used to characterize SR1903 and comparable inhibitors

are provided below.

Luciferase Reporter Gene Assay for RORγ Inverse
Agonist Activity
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This cell-based assay is a common method to measure the transcriptional activity of RORγ in

response to a test compound.

Principle: HEK293 cells (or another suitable cell line) are co-transfected with two plasmids: one

expressing the RORγ protein and another containing a luciferase reporter gene under the

control of a promoter with RORγ response elements (ROREs). When RORγ is active, it binds

to the ROREs and drives the expression of luciferase. An inverse agonist will bind to RORγ and

inhibit this process, leading to a decrease in the luminescent signal, which is proportional to the

compound's inhibitory activity.

Detailed Protocol:

Cell Culture and Plating:

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2

incubator.

Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to

adhere overnight.

Transfection:

Prepare a transfection mixture containing the RORγ expression plasmid, the RORE-

luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for

normalization of transfection efficiency).

Use a suitable transfection reagent according to the manufacturer's instructions.

Add the transfection mixture to the cells and incubate for 24 hours.

Compound Treatment:

Prepare serial dilutions of SR1903 and other test compounds in the appropriate vehicle

(e.g., DMSO).
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Replace the transfection medium with fresh medium containing the test compounds or

vehicle control.

Incubate the cells for an additional 24 hours.

Luciferase Assay:

Lyse the cells using a passive lysis buffer.

Measure the firefly luciferase activity using a luminometer after adding the luciferase

substrate.

Measure the Renilla luciferase activity for normalization.

Data Analysis:

Normalize the firefly luciferase readings to the Renilla luciferase readings.

Plot the normalized luciferase activity against the compound concentration and fit the data

to a dose-response curve to determine the IC50 value.
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Luciferase Reporter Assay Workflow
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Caption: Workflow for a Luciferase Reporter Assay.
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LanthaScreen™ TR-FRET Assay for LXR Agonist
Activity
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to

measure the binding of a test compound to the LXR ligand-binding domain (LBD) and the

subsequent recruitment of a coactivator peptide.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-

tagged LXR-LBD. A fluorescently labeled coactivator peptide (tracer) is also included. In the

absence of an agonist, there is minimal interaction between the LXR-LBD and the coactivator,

resulting in a low TR-FRET signal. When an agonist like SR1903 binds to the LXR-LBD, it

induces a conformational change that promotes the recruitment of the coactivator peptide,

bringing the terbium donor and the fluorescent acceptor in close proximity and generating a

high TR-FRET signal.

Detailed Protocol:

Reagent Preparation:

Prepare a solution of the GST-LXR-LBD protein.

Prepare a solution of the Tb-anti-GST antibody.

Prepare a solution of the fluorescein-labeled coactivator peptide.

Prepare serial dilutions of SR1903 and other test compounds.

Assay Procedure:

In a 384-well plate, add the test compounds.

Add a pre-mixed solution of the GST-LXR-LBD and the Tb-anti-GST antibody.

Add the fluorescein-labeled coactivator peptide.

Incubate the plate at room temperature for 1-2 hours, protected from light.

TR-FRET Measurement:
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Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and

emission at ~495 nm (terbium) and ~520 nm (fluorescein).

Data Analysis:

Calculate the emission ratio (520 nm / 495 nm).

Plot the emission ratio against the compound concentration and fit the data to a dose-

response curve to determine the EC50 value.
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LanthaScreen TR-FRET Assay Workflow
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Caption: Workflow for a LanthaScreen TR-FRET Assay.

Objective Comparison and Conclusion
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SR1903 presents a unique pharmacological profile as a dual modulator of RORγ and LXR. This

contrasts with many existing compounds that target either RORγ or LXR selectively.

Versus other RORγ Inverse Agonists: SR1903 exhibits potent inverse agonist activity on RORγ

with an IC50 in the nanomolar range, comparable to other known potent inhibitors. Its dual

activity, however, may offer a differentiated therapeutic effect. For instance, while inhibiting the

pro-inflammatory RORγ pathway, the simultaneous activation of the LXR pathway could

potentially enhance anti-inflammatory and metabolic benefits.

Versus other LXR Agonists: Compared to pan-LXR agonists like T0901317 and GW3965,

which are known to induce hepatic steatosis as a side effect, the full in vivo profile of SR1903
requires further investigation. The combined effect of RORγ inhibition might mitigate some of

the adverse effects associated with potent LXR activation, but this needs to be experimentally

validated. Some newer LXR agonists are being developed with improved side-effect profiles,

and a direct comparison with these would be valuable.

In conclusion, SR1903 is a promising research tool and potential therapeutic lead due to its

dual modulation of two key nuclear receptors involved in immunity and metabolism. The

provided data and protocols offer a foundation for researchers to further investigate its

properties and compare its performance against other modulators in their specific experimental

systems. Further head-to-head studies are warranted to fully elucidate its comparative efficacy

and safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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